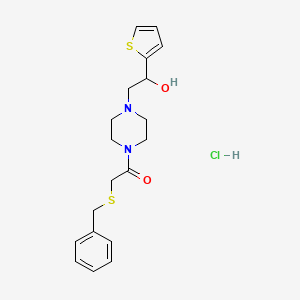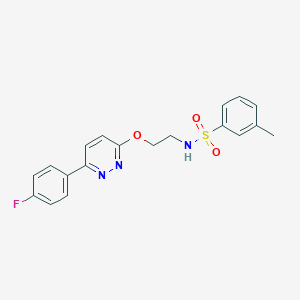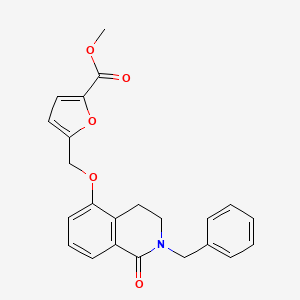![molecular formula C14H18N4O3 B2535621 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226439-98-0](/img/structure/B2535621.png)
5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-c]pyridin-3-one core, with the isopropyl and morpholine-4-carbonyl groups attached at the 5 and 7 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The carbonyl group could undergo reactions typical of carbonyl chemistry, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar morpholine and carbonyl groups could increase its solubility in polar solvents, while the isopropyl group could increase its solubility in nonpolar solvents .作用機序
The exact mechanism of action of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is still not fully understood. However, it is known to interact with the Aβ amyloid fibrils, preventing their aggregation and promoting their clearance from the brain. This action may help to slow down or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of Aβ amyloid fibril formation, which is the hallmark of Alzheimer's disease. The compound also exhibits antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
実験室実験の利点と制限
The advantages of using 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one in lab experiments include its high binding affinity for Aβ amyloid fibrils, its low toxicity profile, and its cost-effectiveness. However, there are some limitations to using this compound, including its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one research. One area of interest is the development of new Alzheimer's disease therapies based on the compound's ability to interact with Aβ amyloid fibrils. Another potential application of this compound is in the development of new diagnostic tools for detecting amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its high binding affinity for Aβ amyloid fibrils makes it a promising candidate for the development of new Alzheimer's disease therapies and diagnostic tools. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other scientific fields.
合成法
The synthesis of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by the reaction with isopropyl bromide and morpholine-4-carbonyl chloride. The final product is obtained after purification through column chromatography. This method is relatively simple and has a high yield, making it a cost-effective way to produce this compound.
科学的研究の応用
5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. The compound has been shown to possess significant binding affinity for the Aβ amyloid fibrils, which are associated with Alzheimer's disease. This compound has also been used as a diagnostic tool for detecting amyloid plaques in the brain, making it a promising candidate for the development of new Alzheimer's disease therapies.
Safety and Hazards
特性
IUPAC Name |
7-(morpholine-4-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)18-7-10-12(15-16-13(10)19)11(8-18)14(20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLRTOUYREXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)



![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)
![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)



![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)
![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)